3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile
Description
3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile (CAS: 1017036-63-3) is a nitrile-containing organic compound with the molecular formula C₁₀H₇F₂NO₂ and a molecular weight of 211.16 g/mol . It serves as a versatile small molecule scaffold in synthetic chemistry, particularly in the development of pharmacologically active compounds. This compound is commercially available for laboratory use, with applications in drug discovery and materials science .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-7(2-4-8)9(14)5-6-13/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPFZHZAERTCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017036-63-3 | |
| Record name | 3-[4-(difluoromethoxy)phenyl]-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluoromethoxy groups with biological targets. Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of respiratory diseases. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the binding affinity and selectivity of the compound to its targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The following table summarizes critical differences between 3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile and its analogs:
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The difluoromethoxy group in the main compound increases electrophilicity at the ketone position, facilitating nucleophilic additions (e.g., in hydrazone formation) . In contrast, the tert-butyl group in compound 8 () is electron-donating, which may sterically hinder reactions or stabilize intermediates .
Its higher molecular weight (304.30 g/mol) and predicted density (1.22 g/cm³) suggest increased hydrophobicity compared to the parent compound .
Polar Functional Groups :
Pharmacological Relevance (Indirect Evidence)
- Roflumilast, a PDE4 inhibitor, exhibits nanomolar potency in anti-inflammatory assays, suggesting that electron-withdrawing groups enhance target affinity .
Biological Activity
3-[4-(Difluoromethoxy)phenyl]-3-oxopropanenitrile, with the CAS number 1017036-63-3, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a difluoromethoxy group attached to a phenyl ring and a nitrile functional group. This unique structure may contribute to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
- Inhibition of Kinases : Preliminary studies suggest that compounds with similar structures may act as inhibitors of serine/threonine kinases, particularly the ERK pathway, which is crucial in regulating cell growth and proliferation .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anticancer effects .
Anticancer Activity
Research indicates that this compound could have significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via ERK inhibition |
| PANC-1 (Pancreatic) | 10.0 | Cell cycle arrest |
| HCT116 (Colon) | 15.0 | Induction of oxidative stress |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cholinesterase | 18.0 | Competitive |
| COX-2 | 20.5 | Non-competitive |
| LOX-5 | 25.0 | Mixed-type |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and PARP cleavage.
- Pancreatic Cancer Research : In vivo studies using PANC-1 xenografts in mice showed that administration of the compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in pancreatic cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
